![molecular formula C11H14N4O B2371591 4-morpholino-1H-indazol-3-amine CAS No. 1036647-63-8](/img/structure/B2371591.png)
4-morpholino-1H-indazol-3-amine
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Overview
Description
“4-morpholino-1H-indazol-3-amine” is a compound that has been synthesized and studied for its potential antiproliferative activity . It has been prepared from 2,6-difluorobenzonitrile by amination with morpholine and subsequent cyclization with hydrazine hydrate .
Synthesis Analysis
The synthesis of “4-morpholino-1H-indazol-3-amine” involves the condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine . This intermediate was prepared from 2,6-difluorobenzonitrile by amination with morpholine and then cyclization with hydrazine hydrate .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-morpholino-1H-indazol-3-amine” include amination, cyclization, and condensation . The compound was synthesized by condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine .Scientific Research Applications
- Biological Activity : The compound exhibits significant inhibitory activity against certain cancer cell lines .
- Market Impact : Some indazole-bearing compounds are already marketed or undergoing clinical/preclinical studies .
- Evaluation : These compounds were tested for inhibitory activities against human cancer cell lines, including lung, chronic myeloid leukemia, prostate, and hepatoma .
Antiproliferative Activity Against Cancer Cells
Indazole Pharmacological Effects
Design and Synthesis of Indazole Derivatives
Antitumor Properties of Indazole Ring Systems
Broad-Spectrum Anti-Cancer Activity
In Vitro Cytotoxic Activity
Safety and Hazards
While specific safety and hazard information for “4-morpholino-1H-indazol-3-amine” is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Indazoles are considered privileged scaffolds in drug discovery with a wide array of biological activities . The search for highly efficient and safe chemotherapeutic agents for cancer treatment remains desirable . Therefore, the future directions could involve further investigation of novel indazole derivatives as potential antitumor agents .
Mechanism of Action
Target of Action
The primary target of 4-morpholino-1H-indazol-3-amine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states, including cancer .
Mode of Action
4-morpholino-1H-indazol-3-amine acts as an effective hinge-binding fragment . In the case of tyrosine kinase, it binds effectively with the hinge region . This binding inhibits the activity of the kinase, thereby disrupting the signal transduction cascades it would normally activate.
Biochemical Pathways
The compound’s interaction with tyrosine kinase affects multiple biochemical pathways. Specifically, it has been shown to inhibit the Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . These pathways are crucial for cell cycle regulation and apoptosis, and their disruption can lead to the inhibition of cancer cell proliferation .
Result of Action
The compound exhibits significant inhibitory activity against some cancer cell lines . For instance, it has shown promising inhibitory effects against the K562 cell line . This suggests that the compound’s action results in the inhibition of cancer cell proliferation.
properties
IUPAC Name |
4-morpholin-4-yl-1H-indazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-11-10-8(13-14-11)2-1-3-9(10)15-4-6-16-7-5-15/h1-3H,4-7H2,(H3,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUHEFSYPUASJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC3=C2C(=NN3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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